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Compound of Interest

Compound Name: 1-Bromo-1-ethoxycyclopropane
CAS No.: 95631-62-2
Cat. No.: B3059216
Get Quote
& J

Executive Summary
1-bromo-1-ethoxycyclopropane (C
H

BrO) presents a distinct mass spectral profile characterized by a labile C-Br bond and
significant ring strain. Unlike simple aliphatic ethers, its fragmentation is driven by the release
of ring strain energy (approx. 27.5 kcal/mol) coupled with the stabilizing effect of the oxygen
lone pair on the resulting carbocations.

Key Differentiator: The presence of the bromine atom provides a definitive 1:1 isotopic doublet (

Br/

Br), serving as an internal validation standard that distinguishes this compound from non-
halogenated impurities or isomers during reaction monitoring.

Technical Deep Dive: The Fragmentation Fingerprint
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The Molecular lon ()

The molecular ion appears as a doublet due to the natural abundance of bromine isotopes.
e m/z 164: Containing

Br (Rel. Abundance: ~50.7%)
e m/z 166: Containing

Br (Rel. Abundance: ~49.3%)

e Observation: The

peak is typically weak. The quaternary carbon at the 1-position, substituted with both a good
leaving group (Br) and an electron-donating group (OEt), makes the molecular ion highly
prone to fragmentation.

Primary Fragmentation Pathways

The fragmentation is dominated by two competing mechanisms: Inductive Cleavage (Loss of
Halogen) and Ring Opening.

Pathway A: Formation of the Oxonium lon (Base Peak
Candidate)

The weakest bond in the molecular ion is the C-Br bond. lonization of the oxygen lone pair
triggers the expulsion of the bromine radical (

).
e Transition:

e Fragment:m/z 85 (C

H

O

)
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e Structure: 1-ethoxycyclopropyl cation. This ion is resonance-stabilized by the oxygen but
possesses significant ring strain, leading to rapid ring opening to form the acyclic ethyl
acryloyl cation or similar isomers.

Pathway B: Ethylene Loss (McLafferty-like Rearrangement)

The ethoxy tail allows for a hydrogen rearrangement/elimination of neutral ethylene (C
H

, 28 Da).

e Transition:

e Fragment:m/z 136 / 138 (1-bromo-cyclopropanol radical cation)

 Significance: This pathway confirms the presence of the ethoxy group.

Mechanistic Visualization

The following diagram illustrates the causal relationships between the parent ion and its
daughter fragments.
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Figure 1: Primary fragmentation pathways of 1-bromo-1-ethoxycyclopropane. The loss of
Bromine (Red path) is the thermodynamically favored route driven by the formation of the
resonance-stabilized oxonium ion.

Comparative Analysis: Product vs. Alternatives

This section compares the target compound with its direct synthetic precursor (1-
Ethoxycyclopropane) and a theoretical acyclic isomer to highlight identifiability.

Table 1: Comparative Mass Spectral Data
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Feature

1-Bromo-1-
ethoxycyclopropane
(Target)

1-
Ethoxycyclopropane
(Precursor/Analog)

3-Bromo-3-
ethoxyprop-1-ene
(Acyclic Isomer)

Molecular lon (

)

164 / 166 (Doublet)

86 (Singlet)

164 / 166 (Doublet)

Base Peak

m/z 85 (Loss of Br)

m/z 57 (Ring opening

Propionyl)

m/z 41 (Allyl cation) or
m/z 135

Isotopic Pattern

1:1¢(
Br:

Br)

None (C/H/O only)

1:1¢(
Br:

Br)

Ring Strain Effect

High: Promotes loss
of substituents to

relieve strain.

High: Promotes ring
opening to isomeric

alkenes.

None: Fragmentation
follows standard allylic

cleavage rules.

Diagnostic Fragment

m/z 135/137 (Loss of
Ethyl)

m/z 29 (Ethyl)

m/z 121/123 (Loss of
Propyl/Ethoxy)

Performance Insight

e Vs. Precursor: The target is easily distinguished by the +78/80 Da mass shift and the isotopic

doublet. In reaction monitoring (e.g., bromination of the enol ether), the disappearance of

m/z 86 and appearance of the 164/166 doublet confirms conversion.

e Vs. Acyclic Isomer: While both have the same mass and isotopes, the cyclopropane

derivative favors the formation of m/z 85 (exocyclic ketone precursor) more strongly than the

acyclic isomer, which tends to fragment via allylic cleavage (yielding m/z 41 or m/z 39).

Experimental Protocol: Data Acquisition &

Validation

To replicate these results and ensure high data integrity ("Trustworthiness"), follow this
standardized GC-MS workflow.
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Sample Preparation

e Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid
methanol to prevent acetal exchange.

o Concentration: ~100 ppm.

» Vial: Amber glass to prevent photolytic degradation of the C-Br bond.

GC-MS Parameters

e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um). Non-polar stationary phases
minimize thermal degradation.

 Inlet Temp: 200°C (Keep low; gem-haloethers are thermally labile).

e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

e Oven Program:
o Start: 40°C (Hold 2 min) - Critical for retaining volatile ether fragments.
o Ramp: 15°C/min to 250°C.

e lon Source: Electron lonization (El) @ 70 eV.[1]

e Scan Range: m/z 35 — 300.

Validation Workflow (Graphviz)
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Figure 2: Logic flow for confirming the identity of 1-bromo-1-ethoxycyclopropane using MS
data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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